molecular formula C23H52N6O25S3 B8062017 NEOMYCIN SULFATE

NEOMYCIN SULFATE

Cat. No.: B8062017
M. Wt: 908.9 g/mol
InChI Key: KWBUARAINLGYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

NEOMYCIN SULFATE is synthesized through a fermentation process involving Streptomyces fradiae. The bacterium produces neomycin, which is then isolated and purified to obtain framycetin sulphate . Industrial production typically involves the following steps:

Chemical Reactions Analysis

NEOMYCIN SULFATE undergoes several chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically derivatives of neomycin .

Comparison with Similar Compounds

NEOMYCIN SULFATE is similar to other aminoglycoside antibiotics, such as:

This compound is unique due to its specific binding affinity to the 30S ribosomal subunit and its effectiveness in treating a variety of bacterial infections .

Biological Activity

Neomycin sulfate is an aminoglycoside antibiotic that exhibits a broad spectrum of antibacterial activity against various Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves inhibition of bacterial protein synthesis, making it a valuable agent in treating infections, especially in topical formulations. This article explores the biological activity of this compound, including its efficacy, mechanisms, and associated case studies.

Neomycin exerts its antibacterial effects by binding irreversibly to the 30S ribosomal subunit of susceptible bacteria, disrupting protein synthesis. This action leads to the misreading of mRNA, resulting in the production of nonfunctional proteins and ultimately bacterial cell death . The compound is particularly effective against aerobic bacteria and has limited activity against anaerobes due to its requirement for oxygen to penetrate bacterial membranes .

Antibacterial Spectrum

This compound is effective against a variety of pathogens, including:

  • Gram-negative bacteria : Escherichia coli, Salmonella spp., Klebsiella spp.
  • Gram-positive bacteria : Staphylococcus aureus (including some methicillin-resistant strains)

The antibiotic's activity can be potentiated when combined with other agents, such as mupirocin, enhancing its effectiveness against resistant strains .

Efficacy Against Staphylococcus aureus

A study published in MDPI demonstrated that this compound exhibited significant bactericidal activity against Staphylococcus aureus when used in combination with other solutions. The results indicated that the amount of neomycin required was reduced when combined with another agent, showcasing its potential for synergistic effects in treatment protocols .

Table 1: Bactericidal Activity of this compound Against Staphylococcus aureus

Concentration (%)Viable Count (CFU/mL)Control (CFU/mL)
101.2 x 10^51.0 x 10^6
503.5 x 10^41.0 x 10^6
801.0 x 10^31.0 x 10^6

Case Study on Toxicity

Despite its effectiveness, this compound is associated with significant toxicity risks, particularly nephrotoxicity and ototoxicity. A notable case involved a patient who developed acute renal failure and total deafness following the use of neomycin as an irrigant during surgery. This adverse event underscores the importance of monitoring for systemic absorption during clinical use .

Formulation and Stability

Research indicates that this compound can be effectively formulated into suspensions for various applications. A recent study explored a new formulation combining this compound with kaolin, demonstrating excellent antimicrobial activity against enteric pathogens at a concentration of 5% .

Table 2: Stability and Antibacterial Activity of Neomycin Formulations

Storage Temperature (°C)Antibacterial Activity (%) at Day 30
3095
4091

Properties

IUPAC Name

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBUARAINLGYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H52N6O25S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4146-30-9
Record name Framycetin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.791
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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